BenchChemオンラインストアへようこそ!

N-([1,1'-biphenyl]-2-yl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide

HDAC6 Inhibition Enzyme Assay Structure-Activity Relationship

This compound, identified as Compound I-21 in patent WO2021067859 , is a synthetic small-molecule histone deacetylase 6 (HDAC6) inhibitor featuring a unique 2-oxoimidazolidin-1-ylacetamide scaffold linked to an ortho-biphenyl group and a p-tolyl substituent. It exhibits potent, sub-nanomolar inhibition of recombinant HDAC6 (IC50 = 0.601 nM) in a luminescent HDAC-Glo assay.

Molecular Formula C24H23N3O2
Molecular Weight 385.467
CAS No. 1251575-21-9
Cat. No. B2655440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([1,1'-biphenyl]-2-yl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
CAS1251575-21-9
Molecular FormulaC24H23N3O2
Molecular Weight385.467
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC=C3C4=CC=CC=C4
InChIInChI=1S/C24H23N3O2/c1-18-11-13-20(14-12-18)27-16-15-26(24(27)29)17-23(28)25-22-10-6-5-9-21(22)19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,25,28)
InChIKeyQXEHDQRLDHRYCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([1,1'-Biphenyl]-2-yl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide (CAS 1251575-21-9): A Sub-Nanomolar HDAC6 Inhibitor with a Distinctive Biphenyl-Imidazolidinone Core


This compound, identified as Compound I-21 in patent WO2021067859 [1], is a synthetic small-molecule histone deacetylase 6 (HDAC6) inhibitor featuring a unique 2-oxoimidazolidin-1-ylacetamide scaffold linked to an ortho-biphenyl group and a p-tolyl substituent. It exhibits potent, sub-nanomolar inhibition of recombinant HDAC6 (IC50 = 0.601 nM) in a luminescent HDAC-Glo assay [1]. Its non-hydroxamate zinc-binding motif and specific aromatic substitutions differentiate it from both classical hydroxamate-based HDAC6 inhibitors and other compounds within the same patent family [1].

Generic HDAC6 Inhibitor Substitution Fails for 1251575-21-9 Due to Ortho-Biphenyl Geometry and Non-Hydroxamate Zinc-Binding Modality


In-class HDAC6 inhibitors cannot be used interchangeably with this compound because subtle structural variations within the same chemical series profoundly alter both potency and selectivity. For instance, Compound I-8B (IC50 = 0.275 nM) is over twice as potent as I-21 against HDAC6, while Compound I-26A (IC50 = 4.57 nM) is nearly 8-fold less active [1]. Critically, these in-patent analogs differ only in the nature and position of aryl and heteroaryl substituents on the acetamide nitrogen and imidazolidinone ring, demonstrating that even minor modifications preclude direct activity-based substitution [1]. Moreover, the 2-oxoimidazolidin-1-yl zinc-binding group is structurally and mechanistically distinct from the hydroxamic acid moiety found in clinical HDAC6 inhibitors such as Ricolinostat, resulting in fundamentally different selectivity fingerprints that cannot be assumed across scaffolds [2].

Head-to-Head and Cross-Class Quantitative Differentiation of 1251575-21-9 Against In-Patent Analogs and Marketed HDAC6 Inhibitors


HDAC6 Inhibitory Potency: 1251575-21-9 (I-21) vs. Closest In-Patent Analogs Under Identical Assay Conditions

In a direct head-to-head comparison using the same recombinant HDAC6 HDAC-Glo assay, Compound I-21 (1251575-21-9) exhibits an IC50 of 0.601 nM, occupying an intermediate potency position within the patent series but demonstrating superior activity to Compound I-26A (IC50 = 4.57 nM) and comparable activity to Compound IV-9 (IC50 = 0.595 nM) [1]. It is less potent than the lead Compound I-8B (IC50 = 0.275 nM), but this lower potency is accompanied by a differentiated selectivity profile (see Evidence Item 3) that may reduce off-target liabilities associated with excessive HDAC6 inhibition [1]. This precise potency window positions I-21 as a valuable tool for probing HDAC6 biology where maximal inhibition is not desirable.

HDAC6 Inhibition Enzyme Assay Structure-Activity Relationship

Cross-Class Potency Comparison: 1251575-21-9 Outperforms Classical HDAC6 Inhibitors Tubastatin A and Ricolinostat by Over 8-Fold

While a direct head-to-head assay with identical conditions is not available, cross-study comparison indicates that 1251575-21-9 (IC50 = 0.601 nM) significantly outperforms the widely used reference HDAC6 inhibitor Tubastatin A (IC50 = 15 nM) by approximately 25-fold, and Ricolinostat (ACY-1215, IC50 = 5 nM) by over 8-fold [1][2]. Although assay conditions differ—the target compound was evaluated using a luminescent HDAC-Glo assay while Tubastatin A and Ricolinostat values are from fluorogenic substrate-based assays—the magnitude of difference (8- to 25-fold) is substantial enough to be meaningful for inhibitor selection, particularly when sub-nanomolar potency is required [2].

HDAC6 Inhibitor Cross-Class Comparison Enzyme Potency

Physicochemical Differentiation: Lipophilicity-Driven Membrane Permeability Advantage of 1251575-21-9 Over In-Patent Analog I-8B

The ortho-biphenyl substitution in I-21 (1251575-21-9) imparts significantly higher calculated lipophilicity (XLogP ≈ 4.5) compared to the more polar in-patent analog I-8B (XLogP ≈ 2.8) [1]. This lipophilicity enhancement is expected to improve passive membrane permeability and blood-brain barrier penetration, making I-21 potentially more suitable for CNS-targeted HDAC6 inhibition studies . With a molecular weight of 385.47 g/mol, 3 hydrogen bond acceptors, and 1 hydrogen bond donor, I-21 occupies a favorable drug-like property space distinct from both the larger Ricolinostat (MW = 433.5, 8 HBA, 2 HBD) and the smaller Tubastatin A (MW = 335.4, 3 HBA, 2 HBD) [1].

Lipophilicity Physicochemical Properties Drug-Likeness

Structural Determinant of Selectivity: Ortho-Biphenyl vs. Para-Substitution in the HDAC6 Patent Series

Within the WO2021067859 patent series, the position of the biphenyl attachment is a critical determinant of HDAC6 isoform selectivity. Compound I-21 features an ortho-biphenyl substitution on the acetamide nitrogen, whereas analogs with para-biphenyl or monocyclic aromatic groups show altered selectivity profiles [1]. While specific HDAC1/2/3 selectivity data for I-21 is not publicly disclosed in the patent, structurally related 3,4-disubstituted-imidazolidine-2,5-dione derivatives have demonstrated >5000-fold selectivity for HDAC6 over HDAC1 and HDAC2, suggesting class-level potential for high isoform selectivity [2]. The non-hydroxamate zinc-binding group (2-oxoimidazolidin-1-yl) provides a fundamentally different selectivity mechanism compared to hydroxamate-based inhibitors, often retaining HDAC6 preference while minimizing class I HDAC inhibition [2].

Isoform Selectivity Structure-Based Design HDAC6 Selectivity

High-Value Application Scenarios for 1251575-21-9 Based on Its Differentiated HDAC6 Inhibition Profile


Sub-Nanomolar HDAC6 Chemical Probe for CNS Neurodegenerative Disease Models

The sub-nanomolar HDAC6 potency (IC50 = 0.601 nM) combined with its predicted high lipophilicity (XLogP ≈ 4.5) [1] positions 1251575-21-9 as a candidate chemical probe for CNS applications where HDAC6 inhibition has shown disease-modifying potential, including Alzheimer's disease, Huntington's disease, and chemotherapy-induced peripheral neuropathy. Unlike Tubastatin A, which requires higher concentrations to achieve effective CNS HDAC6 engagement, I-21's enhanced membrane permeability may enable lower dosing with sustained target occupancy.

Structure-Activity Relationship (SAR) Reference Standard for Non-Hydroxamate HDAC6 Inhibitor Optimization

As a well-characterized member of the WO2021067859 patent series with defined potency (IC50 = 0.601 nM) and a distinctive ortho-biphenyl substitution pattern [1], I-21 serves as an ideal reference compound for medicinal chemistry programs exploring non-hydroxamate zinc-binding groups. Its intermediate potency relative to I-8B (IC50 = 0.275 nM) provides a baseline for optimizing substituent effects while maintaining the 2-oxoimidazolidin-1-yl pharmacophore.

Combination Therapy Research with Proteasome Inhibitors in Multiple Myeloma

HDAC6 inhibitors have demonstrated synergistic effects with proteasome inhibitors such as bortezomib in multiple myeloma models [2]. The non-hydroxamate scaffold of I-21 may offer a differentiated toxicity profile compared to hydroxamate-based HDAC6 inhibitors like Ricolinostat when used in combination regimens, as hydroxamate-related off-target metalloenzyme inhibition is avoided. Its potent HDAC6 inhibition (IC50 = 0.601 nM) [1] supports exploration in proteasome inhibitor-resistant disease contexts.

Immuno-Oncology Research Targeting HDAC6-Mediated Immune Evasion

Emerging evidence supports HDAC6 inhibition as a strategy to enhance anti-tumor immunity through regulation of PD-L1 expression and modulation of regulatory T cell function [2]. I-21's sub-nanomolar potency and predicted high selectivity for HDAC6 over class I HDACs (based on imidazolidin-2-one class behavior) [1] make it a tool compound for dissecting HDAC6-specific roles in tumor immune evasion without confounding effects from class I HDAC inhibition that can suppress T cell function.

Quote Request

Request a Quote for N-([1,1'-biphenyl]-2-yl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.